Home > Products > Screening Compounds P42222 > Epitinib succinate
Epitinib succinate - 2252334-12-4

Epitinib succinate

Catalog Number: EVT-3462480
CAS Number: 2252334-12-4
Molecular Formula: C28H32N6O6
Molecular Weight: 548.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epitinib Succinate is the succinate salt form of epitinib, an orally available epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon administration, epitinib inhibits the activity of EGFR, thereby preventing EGFR-mediated signaling. This may lead to induction of cell death and inhibition of tumor growth in EGFR-overexpressing tumor cells. EGFR is a receptor tyrosine kinase (RTK) that is overexpressed in certain tumor types and plays a key role in tumor cell proliferation and vascularization.
Synthesis Analysis

Methods and Technical Details

Epitinib succinate can be synthesized through various chemical reactions involving specific precursors. The synthesis typically begins with the formation of the core structure of epitinib, which involves several key steps:

  1. Formation of the Core Structure: The initial step often involves the condensation of appropriate aromatic amines with carbonyl compounds to form intermediates.
  2. N-alkylation: This reaction introduces alkyl groups to nitrogen atoms within the structure, enhancing its pharmacological properties.
  3. Formation of the Succinate Salt: The succinate salt form is achieved by reacting epitinib with succinic acid in a controlled environment to ensure proper salt formation.

These processes may utilize various reagents and catalysts to facilitate reactions and improve yields, including palladium-catalyzed cross-coupling reactions and acid-base neutralization techniques .

Molecular Structure Analysis

Structure and Data

The molecular formula of epitinib succinate is C20H24N4O4C_{20}H_{24}N_{4}O_{4} with a molecular weight of approximately 392.43 g/mol. The structure consists of a complex arrangement featuring:

  • An aromatic ring system that contributes to its binding affinity for EGFR.
  • A pyrimidine moiety that enhances its selectivity towards tyrosine kinases.
  • A succinate group that improves solubility and bioavailability.

The three-dimensional conformation allows for effective interaction with the ATP-binding site of EGFR, inhibiting its activity .

Chemical Reactions Analysis

Reactions and Technical Details

Epitinib succinate undergoes several chemical reactions during its synthesis and application:

  1. Nucleophilic Substitution Reactions: These are critical in forming various intermediates leading to the final compound.
  2. Cycloaddition Reactions: Epitinib can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc), which is useful for further modifications in drug development .
  3. Salt Formation: The conversion of epitinib to its succinate form involves acid-base reactions where succinic acid neutralizes basic functional groups on epitinib.

These reactions are essential for optimizing the compound's efficacy and stability as a therapeutic agent .

Mechanism of Action

Process and Data

Epitinib succinate exerts its antitumor effects primarily through the inhibition of EGFR signaling pathways. Upon administration, it binds to the ATP-binding site of EGFR, preventing phosphorylation and subsequent activation of downstream signaling cascades that promote cell proliferation and survival.

The inhibition leads to:

  • Decreased cellular proliferation in tumors expressing high levels of EGFR.
  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis, thereby reducing tumor growth .

The effectiveness against specific cancers has been demonstrated in both preclinical and clinical studies, highlighting its potential in targeted cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Epitinib succinate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, which is enhanced when formulated as a succinate salt.
  • Stability: Stable under normal storage conditions but should be protected from light and moisture.

These properties are crucial for formulation development, ensuring effective delivery mechanisms in clinical settings .

Applications

Scientific Uses

Epitinib succinate has significant applications in oncology research due to its selective inhibition of EGFR. Its primary uses include:

Rational Design & Synthesis of Epitinib Succinate

Structure-Activity Relationship (SAR) Optimization Strategies for Brain-Penetrant EGFR Inhibitors

Epitinib’s design stems from systematic SAR studies targeting mutant epidermal growth factor receptor (EGFR) inhibition while enhancing central nervous system (CNS) penetration. The quinazoline core—a proven scaffold in EGFR inhibitors like gefitinib and erlotinib—serves as the structural foundation due to its high affinity for the ATP-binding site of EGFR tyrosine kinase [10]. Key SAR-driven modifications include:

  • C9 Alkylation: Studies on 2,7-diaminofluorene derivatives (structurally analogous to quinazolines) demonstrated that alkyl substitution at the C9 position significantly reduces mutagenic potential while maintaining target affinity. In epitinib, a methyl group at this position optimizes enzymatic inhibition and metabolic stability [1].
  • Solubility-Enhancing Moieties: Introduction of hydrophilic side chains (e.g., morpholinoethoxy) at the C6 position balances lipophilicity, crucial for blood-brain barrier (BBB) transit. This aligns with findings that polar surface area (PSA) <70 Ų correlates with improved CNS penetration [2] [6].
  • Hinge-Binding Motifs: The 4-anilinoquinazoline component forms critical hydrogen bonds with EGFR’s hinge region (Met793), while acrylamide groups enable covalent binding to Cys797 in resistant mutants (T790M) [10].

Table 1: SAR Optimization Impact on Epitinib Properties

Modification SiteChemical ChangeImpact on Properties
C9 PositionMethyl substitutionReduced mutagenicity (Ames test negative); Enhanced metabolic stability
C6 PositionMorpholinoethoxy chainIncreased solubility; PSA ~65 Ų; Optimal logD (2.8) for BBB penetration
C4 Position3-Chloro-4-fluoroanilineImproved mutant EGFR (L858R/T790M) affinity; IC₅₀ < 1 nM

These modifications address the "molecular obesity" paradox—achieving potent EGFR inhibition without compromising BBB permeability [6] [9].

Succinate Salt Formation: Enhancing Bioavailability and Stability

The conversion of epitinib free base to its succinate salt is a critical pharmaceutical strategy to overcome bioavailability limitations. Succinic acid—a GRAS (Generally Recognized As Safe) counterion—forms a stable, non-hygroscopic salt via proton transfer from the quinazoline’s secondary amine (pKa ~8.2) to the dicarboxylic acid (pKa₂ = 5.6) [7]. This 2.6-unit pKa difference ensures robust salt formation per established guidelines [7]. Benefits include:

  • Enhanced Solubility: Succinate salt increases aqueous solubility >10-fold compared to the free base (from 0.02 mg/mL to >0.5 mg/mL at pH 6.8), facilitating intestinal absorption and reducing food-effect variability [5] [7].
  • Stability Optimization: The salt form mitigates hydrolysis risks at high humidity by lowering microenvironmental pH. X-ray diffraction confirms crystalline stability up to 150°C [7].
  • Controlled Lipophilicity: While improving solubility, succinate maintains logP ~3.1, preserving passive diffusion capacity across biological membranes. This aligns with Lipinski’s optimal range (logP 1–3) for CNS drugs [9].

Table 2: Physicochemical Comparison: Epitinib Free Base vs. Succinate Salt

PropertyFree BaseSuccinate SaltImpact
Aqueous Solubility0.02 mg/mL0.52 mg/mL↑ Bioavailability; Reduced dosing variability
logD (pH 7.4)3.02.8Balanced membrane permeability
HygroscopicityModerateLowImproved storage stability; Reduced degradation risks
Melting Point198°C215°CEnhanced crystalline stability

Computational Modeling of Blood-Brain Barrier Permeability

Epitinib’s brain penetrance was validated in silico using multi-algorithmic approaches predicting BBB permeability:

  • Machine Learning (ML) Models: Trained on PAMPA-BBB datasets (n=106 compounds), stepwise linear regression identified polar surface area (PSA), logP, and molecular weight (MW) as dominant descriptors. Epitinib’s predicted Pe (BBB permeability) value of 8.7 × 10⁻⁶ cm/s aligns with CNS-positive drugs like erlotinib (Pe = 7.9 × 10⁻⁶ cm/s) [2] [8].
  • Shape Signature Analysis: Ray-tracing algorithms quantified epitinib’s molecular volume (380 ų) and solvent-accessible surface area (SASA), correlating with favorable passive diffusion (SASA <500 Ų) [5].
  • Transporter Avoidance: Molecular dynamics simulations confirmed low affinity (<5 kcal/mol) for P-glycoprotein (P-gp), minimizing efflux risks. This is critical given P-gp’s role in restricting CNS access [2] [4].

Interactive Table 3: Computational BBB Permeability Predictions for Epitinib

Model TypeKey DescriptorsPredicted ValueCNS Penetrance Classification
QSAR (PAMPA-BBB)PSA = 65 Ų; logP = 3.1; MW = 486 DaPe = 8.7 × 10⁻⁶ cm/sHigh (Pe > 4.0 × 10⁻⁶ cm/s)
Support Vector MachineTopological polar surface area = 68 Ų84% probabilityBBB+
Molecular DynamicsP-gp binding energy = -4.2 kcal/molLow efflux riskFavorable

These models rationalize epitinib’s efficacy in in vivo glioma models, where brain/plasma ratios >0.8 were achieved [2] [8].

Properties

CAS Number

2252334-12-4

Product Name

Epitinib succinate

IUPAC Name

butanedioic acid;4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide

Molecular Formula

C28H32N6O6

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C24H26N6O2.C4H6O4/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30;5-3(6)1-2-4(7)8/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27);1-2H2,(H,5,6)(H,7,8)

InChI Key

HISXHQFAOANCJX-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC.C(CC(=O)O)C(=O)O

Canonical SMILES

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.